N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-4-methylthiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-4-methylthiophene-2-carboxamide is a synthetic compound that has garnered interest in the scientific community due to its unique structure and potential applications. This compound features a thiazolidinedione moiety, which is known for its biological activity, particularly in the context of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-4-methylthiophene-2-carboxamide typically involves the condensation of thiazolidine-2,4-dione with suitable aldehydes or other electrophilic reagents. The reaction conditions often include the use of bases such as potassium carbonate in refluxing solvents like acetone . The process may also involve microwave irradiation techniques to enhance reaction efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-4-methylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinedione moiety to its corresponding dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of catalysts or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydro derivatives.
Scientific Research Applications
N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-4-methylthiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a histone deacetylase (HDAC) inhibitor, which could be useful in cancer therapy.
Antimicrobial Activity: It has shown promise as an antimicrobial agent, with significant activity against various bacterial and fungal strains.
Anticancer Research: The compound’s cytotoxic properties make it a candidate for further investigation in cancer treatment.
Mechanism of Action
The mechanism of action of N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-4-methylthiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, as an HDAC inhibitor, it can modulate gene expression by altering the acetylation status of histones, leading to the suppression of cancer cell proliferation . The thiazolidinedione moiety is crucial for its activity, as it chelates zinc ions in the active site of HDAC enzymes .
Comparison with Similar Compounds
Similar Compounds
N-(6-(2,4-dioxothiazolidin-3-yl)hexyl)benzenesulfonamide: Another HDAC inhibitor with a similar thiazolidinedione structure.
(Z)-5-substituted-2,4-thiazolidinediones: Compounds with antimicrobial and cytotoxic properties.
Uniqueness
N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-4-methylthiophene-2-carboxamide is unique due to its specific combination of a thiazolidinedione moiety with a cyclohexyl and thiophene ring. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-4-methylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S2/c1-9-6-12(21-7-9)14(19)16-10-4-2-3-5-11(10)17-13(18)8-22-15(17)20/h6-7,10-11H,2-5,8H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGJHOVGZJHSNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NC2CCCCC2N3C(=O)CSC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.